1,5-Naphthyridine-4,8-diol
Overview
Description
1,5-Naphthyridine-4,8-diol is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of naphthyridine, a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One of the major procedures used in the synthesis of biologically active fused 1,5-naphthyridines is based on the replacement (S N Ar) of the halogen atom at position 4 of the benzo [ b ] [1,5]naphthyridine ring . Another method involves a Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids in the presence of catalytic palladium acetate .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains two hydroxyl groups attached to the 4th and 8th carbon atoms of the naphthyridine core .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.15 . The predicted boiling point is 422.3±40.0 °C, and the predicted density is 1.517±0.06 g/cm3 . The compound is recommended to be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Bridging Ligands and Ru(II) Complexes
1,5-Naphthyridine has been employed as a new linker for constructing bridging ligands, leading to the synthesis of heteroleptic mono- and dinuclear Ru(II) complexes. These complexes exhibit unique electronic properties, demonstrating the potential of 1,5-Naphthyridine derivatives in designing materials with specific light absorption characteristics (Singh & Thummel, 2009).
Organic Semiconductor Materials
1,5-Naphthyridine derivatives have been synthesized with significant opto-electrical properties, making them promising candidates for organic light-emitting diodes (OLEDs). These derivatives exhibit blue fluorescence and high thermal stability, highlighting their potential as electron-transport and hole-injecting materials in OLEDs (Wang et al., 2012).
Insecticidal Activities
The synthesis of 1,8-naphthyridine derivatives has demonstrated significant insecticidal activity, specifically against cowpea aphids. This research indicates the potential of naphthyridine derivatives in developing new insecticides with enhanced efficacy (Hou, Jing, & Shao, 2017).
Water Oxidation Catalysts
A series of dinuclear complexes incorporating 1,5-Naphthyridine as a bridging ligand have shown effectiveness in catalyzing water oxidation. These findings contribute to the development of new catalysts for water-splitting reactions, an essential process in the production of hydrogen fuel (Zong & Thummel, 2005).
Fluorescent Receptors for Anion Detection
1,8-Naphthyridine-based sensors have been developed for the efficient detection of nitroaromatic compounds such as picric acid in aqueous media. These sensors showcase the application of naphthyridine derivatives in environmental monitoring and safety assessments (Chahal & Sankar, 2015).
Safety and Hazards
Future Directions
While specific future directions for 1,5-Naphthyridine-4,8-diol were not found in the retrieved sources, naphthyridine derivatives, in general, have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring new synthetic strategies, studying their reactivity, and investigating their potential applications in various fields.
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 1,5-naphthyridine-4,8-diol belongs, have been found to exhibit a wide variety of biological activities . They have been associated with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Naphthyridines have been associated with a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1,5-Naphthyridine-4,8-diol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s ability to interact with nucleophilic and electrophilic reagents further underscores its versatility in biochemical processes . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to exhibit cytotoxic activity against various tumor cell lines, including murine colon carcinoma and murine mammary carcinoma . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and gene expression. Furthermore, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can inhibit or activate enzymes involved in critical biochemical pathways . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-tumor activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can influence its bioavailability and efficacy in various biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Properties
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGQHDKDFDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492599 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28312-61-0 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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